molecular formula C26H42O4 B1675899 Maesaquinone CAS No. 19833-20-6

Maesaquinone

Cat. No. B1675899
CAS RN: 19833-20-6
M. Wt: 418.6 g/mol
InChI Key: UEFNZITZGVWLFK-VOTSOKGWSA-N
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Description

Maesaquinone is a natural product found in Maesa japonica and Maesa lanceolata . It has the molecular formula C26H42O4 .


Synthesis Analysis

The synthesis of Maesaquinone involves protection of the second hydroxyl with a MOM (methoxymethyl) group and deprotection in two steps, HBr for the OMOM and HClO4 for the OMe group .


Molecular Structure Analysis

The IUPAC name for Maesaquinone is 2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione . The molecular weight is 418.6 g/mol . The InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

Maesaquinone has a molecular weight of 418.6 g/mol and a molecular formula of C26H42O4 . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, and Hydrogen Bond Acceptor Count can also be found .

Future Directions

The future directions of Maesaquinone research could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a natural product found in certain plants, it may also have potential applications in natural product chemistry and drug discovery .

properties

IUPAC Name

2,5-dihydroxy-3-methyl-6-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(29)23(27)21(2)24(28)26(22)30/h6-7,27,30H,3-5,8-20H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFNZITZGVWLFK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maesaquinone

CAS RN

19833-20-6
Record name Maesaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19833-20-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
I Kubo, SK Chaudhuri - Bioorganic & Medicinal Chemistry Letters, 1994 - Elsevier
… Bioassay with the purified maesaquinone indicated the two … , maesaquinone (1) did not show any host defense stimulation activity. However, both maesanin and maesaquinone …
Number of citations: 15 www.sciencedirect.com
JS Mossa, I Muhammad, AF Ramadan, HH Mirza… - Phytochemistry, 1999 - Elsevier
… Ogweno Midiwo, College of Biological and Physical Sciences, University of Nairobi, Kenya, for a generous supply of some authentic maesaquinone samples, Dr. Sultanul Abidin, for …
Number of citations: 16 www.sciencedirect.com
AS Seumo, ARD Nanfack, BL Ndontsa… - Natural Product …, 2022 - Taylor & Francis
A phytochemical study of the methanol extract of the fruit of Maesa lanceolata resulted in the isolation of a new alkenylbenzoquinone (1), alongside the known compounds (Z)-2,5-…
Number of citations: 2 www.tandfonline.com
LM Arot - 1994 - erepository.uonbi.ac.ke
… The known benzoquinones from this plant were identified as maesaquinone (11), acetylmaesaquinone (94), 2,5-dihydroxy-3-pentadecyl-l ,4-benzoquinone (126), 2,5-dihydroxy-3-(…
Number of citations: 0 erepository.uonbi.ac.ke
C Affourtit, DG Whitehouse, AL Moore - IUBMB life, 2000 - Wiley Online Library
The effect of maesaquinone, 2‐(14‐nonadecenyl)‐3,6‐dihydroxy5‐methyl‐1,4‐benzoquinone, on plant mitochondrial respiration has been investigated. In mitochondria isolated from …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
ME Wall, MC Wani, K Gaetano… - Journal of natural …, 1988 - ACS Publications
… maesaquinone are among the long chain alkyl 1,4-benzoquinones isolated from Maesa japónica and other Myrsinaceae species occurring in Japan {see Ogawa and Natori (3) for …
Number of citations: 21 pubs.acs.org
H Ogawa, S Natori - Phytochemistry, 1968 - Elsevier
… (Connaraceae)t9 and polygonaq~one (IVb), an alkyl homologue of maesaquinone (IVa) has been isolated from Polygonutum falcatum A. Gray (Lilia~eae),*~ the distribution of these …
Number of citations: 68 www.sciencedirect.com
H Ozawa, S Natori, K Momose - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… Plant quinones, such as rapanone and maesaquinone, stimulated succinate oxidase of … Reduced dihydroxy-maesaquinone dimethyl ether reacted with cytochrome c enzymatically, …
Number of citations: 12 www.jstage.jst.go.jp
JO Midiwo, JO Odingo, LM Arot - Bull. Chem. Soc. Ethiop, 1990 - ajol.info
… The major benzoquinones in this plant (2) are reported to be maesaquinone (3, 11% in fruit) and acetyl maesaquinone (4, 5% in fruit). Maesanin or 2-hydroxy-5-methoxy-3-(pentadec-10'…
Number of citations: 0 www.ajol.info
Y Fukuyama, H Yaso, Y Kiriyama, H Takahashi… - Tetrahedron, 1997 - Elsevier
… the remaining methoxy group to yield maesaquinone (1) in 81% … Thus, we have accomplished the first synthesis of maesaquinone … such as maesaquinone (1) and ardisiaquinone B. 18 …
Number of citations: 5 www.sciencedirect.com

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